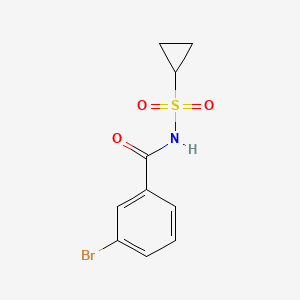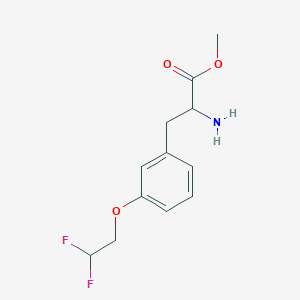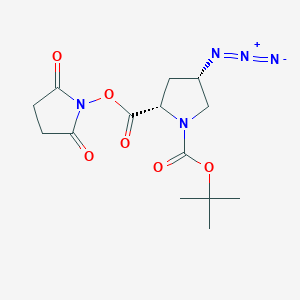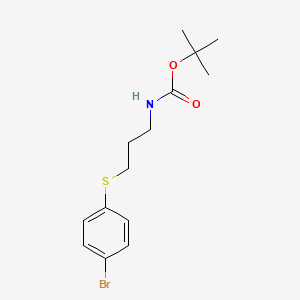
N-Cyclopropyl-L-prolinamide hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-L-prolinamide hydrochloride is a compound with the molecular formula C8H15ClN2O. It is a derivative of L-proline, an amino acid, and features a cyclopropyl group attached to the nitrogen atom of the prolinamide structure. This compound is known for its applications in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds through aldol reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-L-prolinamide hydrochloride typically begins with L-proline as the starting material. The process involves several key steps:
Formation of L-proline carbamyl chloride: L-proline reacts with triphosgene, diphosgene, or phosgene in anhydrous solvents such as tetrahydrofuran (THF), 1,4-dioxane, dichloromethane, chloroform, or acetonitrile.
Ammonolysis: The final step involves ammonolysis to obtain N-Cyclopropyl-L-prolinamide.
Industrial Production Methods
Industrial production of N-Cyclopropyl-L-prolinamide hydrochloride follows similar synthetic routes but is optimized for higher yields and reduced impurities. The process is designed to minimize waste and environmental impact, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-L-prolinamide hydrochloride undergoes various chemical reactions, including:
Aldol Reactions: It acts as an organocatalyst in asymmetric aldol reactions, promoting high stereoselectivity and enantioselectivity.
Common Reagents and Conditions
Aldol Reactions: Typically conducted in m-xylene using acetic acid as a cocatalyst at low temperatures (around -20°C) with a catalyst loading of 5 mol%.
Major Products
Aplicaciones Científicas De Investigación
N-Cyclopropyl-L-prolinamide hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-L-prolinamide hydrochloride in aldol reactions involves enamine catalysis. The compound forms an enamine intermediate with the substrate, which then reacts with an electrophile to form the aldol product. The cyclopropyl group enhances the enantioselectivity of the reaction by stabilizing the transition state .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-L-prolinamide: Another cycloalkyl derivative of L-prolinamide, but with a larger cyclohexyl ring.
N-Cyclopentyl-L-prolinamide: Features a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
N-Cyclopropyl-L-prolinamide hydrochloride is unique due to its small cyclopropyl ring, which provides higher enantioselectivity and stereoselectivity in aldol reactions compared to its larger ring counterparts .
Propiedades
IUPAC Name |
(2S)-N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPOAOYMHCHCS-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8126726.png)












